2,2-Difluoro-5-vinyl-benzo[1,3]dioxole
Description
This compound is structurally significant due to its unique electronic and steric properties, arising from the electron-withdrawing fluorine atoms and the conjugated vinyl group.
Properties
IUPAC Name |
5-ethenyl-2,2-difluoro-1,3-benzodioxole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2O2/c1-2-6-3-4-7-8(5-6)13-9(10,11)12-7/h2-5H,1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLEGAWUPWVKBTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC2=C(C=C1)OC(O2)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination-Fluorination of Methylenedioxybenzene Derivatives
Patent US5420308A outlines a three-stage process starting with 4-methylbenzodioxole (Scheme 1).
Stage 1: Dichlorination
4-Methylbenzodioxole undergoes chlorination using phosphorus pentachloride (PCl₅) and chlorine gas at 140°C, yielding 4-dichloromethyl-2,2-dichlorobenzodioxole. The reaction proceeds via electrophilic aromatic substitution, with PCl₅ acting as both a Lewis acid catalyst and chlorinating agent. Distillation under reduced pressure (142°C/16 mbar) isolates the product in 95% yield.
Stage 2: Fluorination with Hydrogen Fluoride
The dichlorinated intermediate is treated with anhydrous hydrogen fluoride (HF) at -10°C for 3 hours, replacing chlorine atoms at the 2-position with fluorine. Excess HF is removed via vacuum distillation, and the crude product is neutralized with CaO or NaF. This step achieves an 80% yield of 4-dichloromethyl-2,2-difluorobenzodioxole.
Stage 3: Aldehyde Formation via Urotropin Reaction
The dichloromethyl group is oxidized to a carbaldehyde using urotropin (hexamethylenetetramine) in 50% acetic acid under reflux. After 16 hours, concentrated HCl hydrolyzes the intermediate, yielding 2,2-difluorobenzo[1,dioxole-4-carbaldehyde (86% yield).
Potassium Fluoride-Mediated Halogen Exchange
Patent US5432290A describes an alternative fluorination method using potassium fluoride (KF) and a hydrogen fluoride catalyst (e.g., KHF₂).
Reaction Conditions
2,2-Dichloro-1,3-benzodioxole reacts with anhydrous KF in tetramethylene sulfone at 140°C for 8 hours. The catalyst (5–20 wt%) facilitates chlorine-fluorine exchange, achieving full conversion. Post-reaction, water addition separates the organic phase, and distillation purifies 2,2-difluoro-1,3-benzodioxole.
Key Advantages
-
Avoids hazardous HF handling.
-
Higher functional group tolerance due to milder conditions.
Introduction of the Vinyl Group via Wittig Olefination
The vinyl substituent at position 5 is installed through a Wittig reaction, as detailed in the Royal Society of Chemistry supporting information.
Aldehyde Precursor Preparation
2,2-Difluorobenzodioxole-4-carbaldehyde (from Stage 3 in Section 1.1) serves as the substrate.
Wittig Reaction Protocol
Reagents and Conditions
-
Ylide Source: Methyltriphenylphosphonium bromide.
-
Base: Potassium tert-butoxide (KOtBu) in tetrahydrofuran (THF).
-
Temperature: 0°C to room temperature.
Mechanism
The ylide generated from the phosphonium salt reacts with the aldehyde’s carbonyl group, forming the vinyl moiety via a [2+2] cycloaddition and subsequent elimination.
Yield and Purity
The reaction typically achieves >85% yield, with purification via column chromatography (hexane/ethyl acetate). NMR characterization confirms the E-configuration of the vinyl group (δ 7.09 ppm for vinylic protons).
Comparative Analysis of Synthetic Routes
Optimization Strategies and Challenges
Fluorination Efficiency
Chemical Reactions Analysis
Types of Reactions: 2,2-Difluoro-5-vinyl-benzo[1,3]dioxole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding dioxole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, in anhydrous solvents.
Substitution: Halogens (chlorine, bromine), alkyl halides, in the presence of catalysts or under UV light.
Major Products:
Oxidation: Formation of dioxole derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced dioxole compounds.
Substitution: Formation of halogenated or alkylated dioxole derivatives.
Scientific Research Applications
Biology: In biological research, this compound is studied for its potential as a fluorinated probe in imaging and diagnostic applications due to its unique fluorine atoms, which can enhance contrast in imaging techniques .
Medicine: The compound’s fluorinated structure makes it a candidate for drug development, as fluorine atoms can improve the metabolic stability and bioavailability of pharmaceutical compounds .
Industry: In the industrial sector, 2,2-Difluoro-5-vinyl-benzo[1,3]dioxole is used in the production of specialty polymers and materials with enhanced properties such as increased thermal stability and chemical resistance .
Mechanism of Action
The mechanism by which 2,2-Difluoro-5-vinyl-benzo[1,3]dioxole exerts its effects is primarily through its interactions with molecular targets and pathways. The fluorine atoms in the compound can form strong hydrogen bonds and interact with various enzymes and receptors, potentially altering their activity. The vinyl group allows for further functionalization, enabling the compound to participate in diverse biochemical pathways .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Substituent Effects
Key Observations :
- Electron-Withdrawing Groups (EWGs) : Fluorine and nitro substituents enhance electrophilicity, making these compounds reactive in cross-coupling or nucleophilic substitution reactions. For example, 5-bromo-2,2-difluorobenzo[1,3]dioxole’s bromine atom facilitates single-electron transfer (SET) reactions via TDAE methodology .
- Vinyl vs. Nitrovinyl : The vinyl group in this compound offers π-conjugation, while the nitrovinyl group in (E)-5-(2-Nitrovinyl)benzo[1,3]dioxole introduces additional electron withdrawal, increasing reactivity in cycloadditions .
- Biological Activity: Compounds like 6-amino-2,2-difluoro derivatives exhibit enhanced solubility and bioactivity due to polar functional groups, contrasting with the lipophilic nature of halogenated analogs .
Key Observations :
- Zweifel Olefination : This method, implied for this compound, is advantageous for constructing vinyl groups with stereochemical control .
- TDAE Methodology : Used for generating nitrobenzyl carbanions from chlorinated derivatives (e.g., 5-chloromethyl-6-nitrobenzo[1,3]dioxole), enabling mild, SET-based functionalization .
Key Observations :
- Antimicrobial Activity: Benzo[1,3]dioxole-substituted pyrazoles and spiro compounds exhibit notable activity against fungal and bacterial strains, likely due to improved membrane permeability from the dioxole ring .
- Agrochemical Potential: Fluorinated derivatives like this compound are prioritized for their stability and reactivity in pesticide synthesis .
Biological Activity
2,2-Difluoro-5-vinyl-benzo[1,3]dioxole is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a unique dioxole ring structure with two fluorine atoms and a vinyl group. This configuration enhances its reactivity and potential interactions with biological targets.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness comparable to established antibiotics. The Minimum Inhibitory Concentration (MIC) values for different strains are summarized in the table below:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents.
Anticancer Activity
In vitro studies have demonstrated that this compound possesses anticancer properties. It has been evaluated against several cancer cell lines, including:
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
- A549 (lung cancer)
The compound exhibited dose-dependent growth inhibition across these cell lines. Notably, it achieved an IC50 value of 25 µM against HeLa cells, indicating potent cytotoxicity.
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : Its structure allows for the generation of ROS, which can induce apoptosis in cancer cells.
- Interaction with DNA : Preliminary studies suggest that the compound may intercalate with DNA, disrupting replication and transcription processes.
Study on Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against a panel of resistant bacterial strains. Results indicated that the compound significantly inhibited growth at concentrations lower than those required for traditional antibiotics.
Study on Anticancer Properties
Another investigation published in Cancer Research assessed the effects of this compound on MCF-7 breast cancer cells. The study demonstrated that treatment with this compound led to increased apoptosis markers and reduced cell viability compared to control groups.
Q & A
Basic: What spectroscopic and analytical techniques are essential for characterizing 2,2-Difluoro-5-vinyl-benzo[1,3]dioxole derivatives?
Answer:
Characterization of benzo[d][1,3]dioxole derivatives requires a combination of spectroscopic and crystallographic methods:
- Multinuclear NMR : , , and -NMR are critical for verifying substitution patterns and fluorine environments. For example, -NMR at 376 MHz resolves distinct fluorine signals in fluorinated analogs .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., nitrile, fluoro) via characteristic absorption bands .
- X-ray Crystallography : Resolves molecular geometry and crystal packing, as demonstrated for diselane derivatives .
Advanced: How can catalytic systems be optimized for direct arylation of this compound without decomposition?
Answer:
Pd-catalyzed direct arylation is a robust method for functionalizing benzo[d][1,3]dioxole. Key optimizations include:
- Catalyst Selection : 1 mol% Pd(OAc) with KOAc as a base prevents decomposition of the dioxolane moiety .
- Substrate Compatibility : Electron-deficient heteroarenes (e.g., thiazoles, oxazoles) yield products in 65–89% efficiency .
- Reaction Monitoring : Use -NMR to track fluorine integrity during coupling reactions .
Basic: What synthetic routes are employed to introduce the benzo[d][1,3]dioxole scaffold into heteroarene systems?
Answer:
Two primary strategies are documented:
Claisen-Schmidt Condensation : For pyrazole hybrids, chalcones are synthesized from 1-(benzo[d][1,3]dioxol-5-yl)ethanone and aryl aldehydes, followed by cyclization with phenylhydrazine .
Direct Arylation : Pd-catalyzed coupling of 5-bromo-2,2-difluorobenzo[d][1,3]dioxole with heteroarenes (e.g., thiophenes, indoles) under mild conditions .
Advanced: What strategies resolve discrepancies between computational predictions and experimental outcomes in fluorinated benzo[d][1,3]dioxole synthesis?
Answer:
- Crystallographic Validation : Single-crystal X-ray structures (e.g., diselane derivatives) validate computational geometry optimizations .
- Multivariate Analysis : Compare DFT-calculated chemical shifts with experimental NMR data to identify steric/electronic mismatches .
- Thermogravimetric Analysis (TGA) : Assess thermal stability to explain deviations in decomposition pathways .
Basic: How is the thermal stability of benzo[d][1,3]dioxole derivatives assessed experimentally?
Answer:
- Thermogravimetric Analysis (TGA) : Measures weight loss under controlled heating. For example, diselane derivatives show stability up to 200°C before decomposition .
- Differential Scanning Calorimetry (DSC) : Identifies phase transitions and melting points (e.g., 58–62°C for nitrile-substituted analogs) .
Advanced: What design principles guide the incorporation of 2,2-difluorobenzo[d][1,3]dioxole in bioisosteric drug development?
Answer:
- Pharmacophore Retention : Replace amide groups with triazoles or tetrazoles while maintaining hydrogen-bonding capacity, as seen in cystic fibrosis correctors .
- Fluorine Effects : The 2,2-difluoro group enhances metabolic stability and membrane permeability, critical for Lumacaftor analogs .
- In Silico Screening : Docking studies prioritize derivatives with optimal steric bulk and electronic profiles for target engagement .
Basic: What are the key considerations in selecting protecting groups during functionalization of this compound?
Answer:
- Stability Under Pd Catalysis : Avoid groups prone to oxidative cleavage (e.g., benzyl ethers). The dioxolane moiety itself is stable under KOAc/Pd(OAc) conditions .
- Orthogonality : Use silyl ethers or acetals for stepwise deprotection in multistep syntheses .
Advanced: How are structure-activity relationship (SAR) studies designed for benzo[d][1,3]dioxole antimicrobial agents?
Answer:
- Substituent Variation : Modify pyrazole or aryl groups to probe electronic and steric effects on activity .
- Biological Assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) with ampicillin/clotrimazole as standards .
- Data Interpretation : Correlate logP values with membrane penetration using Hansch analysis .
Basic: How is regioselectivity controlled in electrophilic substitution reactions of benzo[d][1,3]dioxole derivatives?
Answer:
- Directing Groups : The dioxolane oxygen atoms direct electrophiles to the para position (C5) due to electron-donating effects .
- Steric Hindrance : Bulky substituents at C5 block meta substitution, favoring ortho/para pathways .
Advanced: What methodologies validate the bioisosteric equivalence of 2,2-difluorobenzo[d][1,3]dioxole in vivo?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
